Manganese picolinate
Overview
Description
Manganese picolinate is a coordination compound formed by the interaction of manganese ions with pyridine-2-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese picolinate can be synthesized by reacting manganese(II) chloride tetrahydrate with pyridine-2-carboxylic acid in the presence of a base, such as sodium hydroxide. The resulting product is a pinkish-purple crystalline solid that is soluble in water and polar organic solvents.
Industrial Production Methods
While specific industrial production methods for manganese(2+);pyridine-2-carboxylate are not widely documented, the synthesis typically involves standard coordination chemistry techniques, including the use of metal salts and organic ligands under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Manganese picolinate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by other agents.
Substitution: The compound can participate in substitution reactions, where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with manganese(2+);pyridine-2-carboxylate include hydrogen peroxide for oxidation reactions and sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese oxides, while substitution reactions may produce new coordination complexes with different ligands.
Scientific Research Applications
Manganese picolinate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including the cis-dihydroxylation of electron-deficient alkenes and the epoxidation of electron-rich alkenes.
Biology: The compound has been studied for its potential antiproliferative activities against cancer cell lines, making it a candidate for further research in cancer treatment.
Medicine: Due to its coordination properties, manganese(2+);pyridine-2-carboxylate is being explored for its potential use in developing metal-based drugs.
Industry: The compound’s catalytic properties make it useful in industrial processes that require efficient and selective catalysts.
Mechanism of Action
The mechanism by which manganese(2+);pyridine-2-carboxylate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The compound can form stable complexes with different ligands, which can then interact with molecular targets in biological systems. For example, in antiproliferative applications, the compound may interact with cellular components to inhibit cell growth and proliferation .
Comparison with Similar Compounds
Manganese picolinate can be compared with other similar compounds, such as:
Zinc(2+);pyridine-2-carboxylate: Similar in structure but with zinc as the central metal ion.
Copper(2+);pyridine-2-carboxylate: Another similar compound with copper as the central metal ion, known for its catalytic and biological activities.
The uniqueness of manganese(2+);pyridine-2-carboxylate lies in its specific coordination properties and the ability to participate in a wide range of chemical reactions, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
manganese(2+);pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO2.Mn/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCYGKVYIWFMCH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Mn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8MnN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431278 | |
Record name | AGN-PC-0MU0HZ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14049-88-8 | |
Record name | Manganous picolinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGN-PC-0MU0HZ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MANGANOUS PICOLINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/537B958R47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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